Basic Red 13

Description

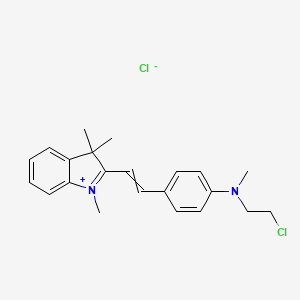

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBANYZVKCGOKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3648-36-0, 190437-48-0 | |

| Record name | Basic Red 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astrazone pink FG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astrazon Pink FG | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTRAZONE PINK FG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2YZ663EFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Basic Red 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13, also known by its commercial names such as Astrazon Pink FG, is a cationic dye belonging to the methine class.[1][2] Its chemical formula is C₂₂H₂₆Cl₂N₂ with a molecular weight of 389.36 g/mol and a CAS Registry Number of 3648-36-0.[1][2] Structurally, it features an extensive system of conjugated π-electrons, which is responsible for its strong light absorption and vibrant color. The fluorescence of dyes like this compound is often governed by intramolecular charge transfer (ICT) mechanisms, where photoexcitation leads to an electron transfer from a donor to an acceptor portion of the molecule. This guide provides a summary of the known photophysical properties of this compound and details the experimental protocols for their determination.

Data Presentation: Photophysical Properties of this compound

Comprehensive quantitative photophysical data for this compound is limited in publicly available scientific literature. The following table summarizes the available information. Researchers are encouraged to determine the specific properties in their solvent of interest using the protocols outlined in this guide.

| Photophysical Property | Value | Solvent |

| Chemical Structure | 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride | - |

| CAS Number | 3648-36-0 | - |

| Molecular Formula | C₂₂H₂₆Cl₂N₂ | - |

| Molecular Weight | 389.36 g/mol | - |

| Absorption Maximum (λmax) | 530 nm | Ethanol |

| Molar Absorptivity (ε) | Data not readily available | - |

| Emission Maximum (λem) | Data not readily available | - |

| Fluorescence Quantum Yield (Φf) | Data not readily available | - |

| Fluorescence Lifetime (τ) | Data not readily available | - |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the core photophysical properties of fluorescent dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of this compound, and to calculate its molar absorptivity (ε).

Materials:

-

This compound dye

-

Spectroscopic grade solvent (e.g., ethanol, water, DMSO)

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent. From this stock, prepare a series of dilutions to obtain solutions with concentrations that result in an absorbance between 0.1 and 1.0 at the λmax.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and record a baseline spectrum over the desired wavelength range (e.g., 300-700 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute dye solution, and then fill it with the same solution. Record the absorption spectrum. Repeat this step for all prepared dilutions, moving from the least to the most concentrated.

-

Data Analysis:

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

According to the Beer-Lambert law (A = εcl), a plot of absorbance at λmax versus concentration should yield a straight line passing through the origin. The molar absorptivity (ε) is calculated from the slope of this line (slope = εl, where l is the path length of the cuvette).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem), and to calculate the fluorescence quantum yield (Φf) of this compound.

Materials:

-

This compound dye solution (prepared as in UV-Vis spectroscopy, with absorbance at the excitation wavelength below 0.1 to avoid inner filter effects)

-

A well-characterized fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectrofluorometer with an excitation and emission monochromator and a photodetector

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectroscopic grade solvent

Procedure for Emission Spectrum:

-

Instrument Setup: Turn on the spectrofluorometer and allow the light source to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Sample Measurement: Place the cuvette containing the dilute this compound solution in the sample holder. Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 540-800 nm) to record the fluorescence emission spectrum.

-

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem). The obtained spectrum should be corrected for the instrument's spectral response.

Procedure for Relative Quantum Yield Determination:

-

Prepare Solutions: Prepare a series of dilutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measure Absorbance: Record the absorbance of all prepared solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. This should yield a straight line for each.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (msample / mstandard) × (η²sample / η²standard) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of this compound.

Materials:

-

This compound dye solution (as prepared for fluorescence measurements)

-

Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

-

Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength close to the λmax of the dye

-

Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute solution of Ludox or non-dairy creamer)

Procedure (using TCSPC):

-

Instrument Setup: Set up the TCSPC system according to the manufacturer's instructions. The repetition rate of the light source should be set to allow for the full decay of the fluorescence before the next pulse arrives.

-

IRF Measurement: Measure the instrument response function (IRF) by placing the scattering solution in the sample holder and collecting the scattered light at the excitation wavelength.

-

Sample Measurement: Replace the scattering solution with the this compound solution and collect the fluorescence decay data at the emission maximum (λem). The collection should continue until a sufficient number of photons (typically >10,000 in the peak channel) have been acquired to ensure good statistical accuracy.

-

Data Analysis:

-

The fluorescence decay data is analyzed by deconvoluting the measured decay with the IRF.

-

The deconvoluted data is then fitted to an exponential decay model (or multi-exponential if the decay is complex) to extract the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ).

-

Mandatory Visualization

Caption: General experimental workflow for photophysical characterization of this compound.

References

In-Depth Technical Guide to Basic Red 13 (C.I. 48015)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Red 13, also known by its Colour Index name C.I. 48015, is a cationic dye belonging to the methine class.[1] Its vibrant pink hue has led to its primary application in the textile industry for dyeing acrylic fibers.[1][2] While its use in industrial dyeing is well-established, its application within scientific research, particularly in drug development and biological signaling studies, is not well-documented in publicly available literature. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and its industrial applications. Due to a lack of available data, this document cannot provide detailed protocols for biological research or diagrams of signaling pathways.

Chemical and Physical Properties

This compound is a dark red to gray powder that dissolves in water to form a bright pink solution.[1][3] As a cationic dye, its chemical structure allows it to readily interact with and bind to negatively charged surfaces.[4]

Chemical Structure

The chemical structure of this compound is characterized by a central methine bridge connecting an indolium ring system to a substituted aniline (B41778) moiety.

Chemical Name: 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride[4]

Molecular Formula: C₂₂H₂₆Cl₂N₂[1]

CAS Number: 3648-36-0[1]

SMILES: CC1(C)c2ccccc2--INVALID-LINK--=C1/C=C/c1ccc(N(C)CCCl)cc1.[Cl-][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 389.36 g/mol | [1] |

| CAS Number | 3648-36-0 | [1] |

| Colour Index | 48015 | [1] |

| Water Solubility | 14 g/L | [1] |

| Appearance | Orange to Brown to Dark purple powder/crystal | [4] |

| Sun Fastness (ISO) | Grade 4 | [3] |

Note: Spectroscopic data such as maximum absorbance (λmax) and emission wavelengths for this compound are not consistently reported in scientific literature. Values for the similarly named "Disperse Red 13" (CAS 3180-81-2) are often cited but correspond to a different chemical compound.[5][6]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the condensation of two key intermediates: 1,3,3-Trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(methyl)amino)benzaldehyde (B1206403), followed by conversion to its chloride salt.[1][2]

Materials:

-

1,3,3-Trimethyl-2-methyleneindoline

-

4-((2-chloroethyl)(methyl)amino)benzaldehyde

-

Appropriate solvent (e.g., a polar aprotic solvent)

-

Acid catalyst (optional, for accelerating the condensation)

-

Source of chloride ions (e.g., hydrochloric acid) for salt formation

Procedure:

-

Reactant Dissolution: Dissolve equimolar amounts of 1,3,3-Trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(methyl)amino)benzaldehyde in a suitable reaction vessel containing the chosen solvent.

-

Condensation Reaction: Heat the mixture, with stirring, to facilitate the condensation reaction between the methylene (B1212753) base of the indoline (B122111) and the aldehyde group of the benzaldehyde. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). An acid catalyst may be added to increase the reaction rate.

-

Salt Formation: Upon completion of the condensation, introduce a source of chloride ions, such as hydrochloric acid, to the reaction mixture. This will precipitate the this compound dye as its chloride salt.

-

Isolation and Purification: The precipitated dye can be isolated by filtration. The solid product should then be washed with a suitable solvent to remove any unreacted starting materials and byproducts.

-

Drying: The purified this compound is then dried under vacuum to yield the final product.

Workflow and Pathway Visualizations

As there is no available information on the involvement of this compound in biological signaling pathways, a diagram illustrating the chemical synthesis workflow is provided below.

Caption: Chemical synthesis workflow for this compound.

Applications and Concluding Remarks

The primary documented application of this compound is in the dyeing of acrylic fibers, where it imparts a fluorescent peach or pink color.[1] It is also used for dyeing acrylic blends with wool and for direct printing on acrylic and diacetate fabrics.[2]

While the term "biological staining" is associated with this compound in some chemical supplier databases, specific protocols, and evidence of its utility in modern biological research are lacking.[4] The potential for this molecule to be used as a fluorescent probe in biological systems exists, given its chemical structure, but would require significant further investigation to characterize its spectral properties, cytotoxicity, and specificity of binding. Researchers interested in utilizing this compound for novel applications should be prepared to undertake this foundational characterization.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. chembk.com [chembk.com]

- 4. CAS 3648-36-0: this compound | CymitQuimica [cymitquimica.com]

- 5. Disperse Red 13 Dye content 95 3180-81-2 [sigmaaldrich.com]

- 6. worlddyevariety.com [worlddyevariety.com]

Unveiling the Enigma: A Technical Guide to the Presumptive Mechanism of Action of C.I. 48015 in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of C.I. 48015 in biological samples is notably scarce. This guide, therefore, presents a putative mechanism of action synthesized from the known chemical properties of C.I. 48015, the general behavior of cationic dyes in biological systems, and established principles of cellular and molecular biology. The experimental protocols provided are foundational methods to facilitate future investigation into this compound.

Introduction to C.I. 48015

C.I. 48015, commercially known as Astrazon Pink FG or Cationic Pink FG, is a synthetic organic dye belonging to the triarylmethane class.[1][2] Its primary industrial application lies in the dyeing of textiles, particularly acrylic fibers.[3][4] While its use in industrial settings is well-documented, its interactions with biological systems at a molecular level remain largely uncharacterized. This document aims to bridge this knowledge gap by proposing a theoretical framework for its mechanism of action, thereby providing a roadmap for future research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of C.I. 48015 is fundamental to postulating its biological interactions.

| Property | Value | Reference |

| Chemical Name | N,N-diethyl-9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-iminium chloride | N/A |

| Synonyms | Astrazon Pink FG, Cationic Pink FG, Basic Red 13, Stenacrile Pink G | [5][6] |

| CAS Number | 3648-36-0 | [5][6][7] |

| Molecular Formula | C22H26Cl2N2 | [3][6] |

| Molecular Weight | 389.36 g/mol | [3][6] |

| Appearance | Orange to brown to dark purple powder | [3] |

| Solubility | Water-soluble, forming a bright pink solution | [3] |

| Chemical Class | Cationic (basic) dye, Triarylmethane class | [1][8] |

Putative Mechanism of Action in Biological Samples

The cationic nature of C.I. 48015 is the linchpin of its hypothesized biological activity. The positive charge predisposes the molecule to interact with negatively charged components of biological systems, such as cell membranes and intracellular organelles.

Cellular Uptake

The entry of C.I. 48015 into cells is likely an energy-dependent process, facilitated by one or more endocytic pathways. The specific mechanism may be cell-type dependent.

-

Electrostatic Interaction and Adsorption: The initial step involves the electrostatic attraction between the cationic dye and the net negative charge of the cell surface, which is rich in anionic glycoproteins and phospholipids. This leads to the adsorption of the dye onto the plasma membrane.

-

Endocytosis: Following adsorption, the cell may internalize the dye through various endocytic mechanisms:

-

Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of various molecules. The dye may bind to receptors that are then concentrated in clathrin-coated pits, which invaginate to form vesicles.

-

Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane are rich in cholesterol and caveolin proteins and are involved in the uptake of certain molecules and pathogens.

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is a non-specific mechanism for the uptake of solutes and particles.

-

The following diagram illustrates the potential cellular uptake pathways for C.I. 48015.

Caption: Putative cellular uptake pathways of C.I. 48015.

Intracellular Trafficking and Potential Targets

Once inside the cell, C.I. 48015 is likely trafficked within endosomes. These may fuse with lysosomes, leading to the degradation or sequestration of the dye. However, a portion of the dye might escape the endosomal pathway and enter the cytoplasm.

Due to its positive charge, a primary putative target for C.I. 48015 within the cell is the mitochondrion . The inner mitochondrial membrane maintains a significant negative membrane potential, which can drive the accumulation of cationic molecules within the mitochondrial matrix. This is a known mechanism for other cationic dyes like Rhodamine B.[9]

Postulated Molecular Mechanism of Toxicity

The accumulation of C.I. 48015 in mitochondria could lead to cytotoxicity through several mechanisms:

-

Disruption of the Electron Transport Chain (ETC): The dye could interfere with the function of the protein complexes of the ETC, leading to a decrease in ATP production.

-

Inhibition of Mitochondrial Respiration: By disrupting the proton gradient across the inner mitochondrial membrane, the dye could uncouple oxidative phosphorylation.

-

Induction of Oxidative Stress: Interference with the ETC can lead to the generation of reactive oxygen species (ROS), causing damage to mitochondrial DNA, proteins, and lipids.

-

Initiation of Apoptosis: Mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis.

The following diagram illustrates the proposed signaling pathway for C.I. 48015-induced cytotoxicity.

Caption: Proposed signaling pathway for C.I. 48015-induced mitochondrial toxicity.

Toxicological Profile

Direct and comprehensive toxicological data for C.I. 48015 is limited. However, available safety data sheets and information on similar cationic dyes suggest potential hazards. Cationic dyes, in general, are considered to be more toxic than anionic dyes.[10]

| Toxicity Endpoint | Observation | Reference |

| Acute Oral Toxicity | Moderately toxic by ingestion. | [5] |

| Skin Irritation | Causes skin irritation. | [5] |

| Eye Irritation | Causes serious eye irritation. | [5] |

| Respiratory Irritation | May cause respiratory irritation. | [5] |

| Carcinogenicity | No definitive data available for C.I. 48015. However, some other dyes have been classified as potential carcinogens. | [10] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. |

Recommended Experimental Protocols for a Definitive Analysis

To validate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a starting point for researchers.

General Experimental Workflow

The logical flow of experiments to elucidate the biological mechanism of action of C.I. 48015 is as follows:

Caption: Recommended experimental workflow for investigating C.I. 48015's mechanism of action.

Protocol for Assessing Cytotoxicity (MTT Assay)

-

Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Prepare a series of concentrations of C.I. 48015 in cell culture medium. Replace the medium in the wells with the dye solutions and incubate for 24, 48, and 72 hours. Include a vehicle control (medium without dye).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol for Characterizing Cellular Uptake (Confocal Microscopy)

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with a fluorescent concentration of C.I. 48015 for various time points (e.g., 30 min, 1h, 2h, 4h).

-

Washing: Wash the cells three times with ice-cold PBS to remove extracellular dye.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Staining (Optional): Stain the cell nuclei with DAPI and/or the plasma membrane with a suitable marker (e.g., Wheat Germ Agglutinin).

-

Imaging: Mount the coverslips on microscope slides and visualize the intracellular localization of the dye using a confocal microscope.

Protocol for Elucidating Uptake Mechanism (Use of Endocytic Inhibitors)

-

Cell Culture: Plate cells in a 96-well plate or on coverslips.

-

Inhibitor Pre-treatment: Pre-incubate the cells with known endocytic inhibitors for 30-60 minutes. Examples include:

-

Chlorpromazine (clathrin-mediated endocytosis inhibitor)

-

Filipin or Nystatin (caveolae-mediated endocytosis inhibitors)

-

Amiloride or EIPA (macropinocytosis inhibitors)

-

-

Dye Treatment: Add C.I. 48015 to the inhibitor-containing medium and incubate for a predetermined time.

-

Quantification: Quantify the cellular uptake of the dye using flow cytometry or fluorescence microscopy.

-

Data Analysis: Compare the uptake in inhibitor-treated cells to that in untreated cells to determine the involvement of each pathway.

Conclusion and Future Directions

The mechanism of action of C.I. 48015 in biological samples is currently not defined in the scientific literature. Based on its cationic nature, a plausible hypothesis is that it enters cells via endocytosis, accumulates in mitochondria due to the negative membrane potential, and induces cytotoxicity through mitochondrial dysfunction and the induction of apoptosis. This guide provides a foundational framework and detailed experimental protocols to enable researchers to systematically investigate and definitively characterize the biological activity of this compound. Such studies are crucial for a comprehensive understanding of its potential toxicological risks and for any future consideration of its use in biological research or drug development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Basic Violet 1 Manufacturers & Suppliers in Mumbai,India [colorantsgroup.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. guidechem.com [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. Rhodamine B: Applications, toxicity and metabolism_Chemicalbook [chemicalbook.com]

- 10. Highly Selective Removal of Cationic Dyes from Wastewater by MgO Nanorods - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Basic Red 13: A Technical Guide to Solubility and Stability in Common Laboratory Buffers

For researchers, scientists, and drug development professionals, understanding the behavior of dyes in various buffer systems is paramount for reproducible and accurate experimental outcomes. This in-depth technical guide explores the solubility and stability of Basic Red 13, a cationic dye, in commonly used laboratory buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and Citrate (B86180) Buffer.

Core Properties of this compound

This compound (C.I. 48015) is a methine class dye with a molecular formula of C₂₂H₂₆Cl₂N₂ and a molecular weight of 389.36.[1] It is known for its pink or peachblossom fluorescence in acrylic dyeing.[1]

Aqueous Solubility

The solubility of this compound in water is reported to be 14 g/L, with temperature having a minimal effect on this value.[1] It is also soluble in ethanol (B145695) and acetone.[2]

Factors Influencing Solubility and Stability in Buffers

The behavior of this compound in buffered solutions is governed by several physicochemical parameters, primarily pH.

pH: As a cationic dye, the solubility of this compound is highly dependent on the pH of the solution.[3]

-

Acidic to Neutral pH: In acidic to slightly acidic environments, the amine groups on the dye molecule are protonated, increasing its polarity and enhancing its solubility in aqueous solutions.[4] For basic dyes in general, a pH range of 4.5 to 5.5 is often considered ideal.[3]

-

Alkaline pH: In alkaline conditions (pH > 7), the amine groups are more likely to be deprotonated. This reduces the molecule's overall polarity, making it less soluble and more prone to precipitation.[4]

Buffer Composition: The specific ions in a buffer can influence dye solubility. High salt concentrations in some buffers could potentially lead to a "salting out" effect, reducing the solubility of the dye.

Temperature: While the aqueous solubility of this compound is not significantly impacted by temperature, it is stable at elevated temperatures, such as 120°C, during dyeing processes.[1] However, boiling the dye solution is not recommended.[1] For stability studies, it is crucial to assess the effect of temperature over time, as prolonged exposure to higher temperatures could accelerate degradation.

Light Exposure: Many dyes are susceptible to photodegradation.[5] Exposure to light, especially UV light, can lead to the breakdown of the dye molecule, resulting in a loss of color and the formation of degradation products. Stability testing should, therefore, include an assessment of photostability.

Quantitative Data Summary

Due to the lack of specific published data for this compound in PBS, TBS, and citrate buffers, the following tables are presented as templates for researchers to populate with their experimentally determined data.

Table 1: Solubility of this compound in Common Laboratory Buffers

| Buffer System | pH | Temperature (°C) | Solubility (g/L) | Observations |

| PBS | 7.4 | 25 | Data to be determined | |

| PBS | 7.4 | 37 | Data to be determined | |

| TBS | 7.4 | 25 | Data to be determined | |

| Citrate Buffer | 4.5 | 25 | Data to be determined | |

| Citrate Buffer | 6.0 | 25 | Data to be determined |

Table 2: Stability of this compound in Common Laboratory Buffers (at 25°C, protected from light)

| Buffer System | pH | Initial Concentration (mg/L) | % Remaining after 24h | % Remaining after 7 days | Degradation Products (if any) |

| PBS | 7.4 | Specify | Data to be determined | Data to be determined | Data to be determined |

| TBS | 7.4 | Specify | Data to be determined | Data to be determined | Data to be determined |

| Citrate Buffer | 4.5 | Specify | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

To ascertain the precise solubility and stability of this compound in your specific experimental conditions, the following detailed protocols are provided.

Protocol 1: Determination of this compound Solubility (Equilibrium Method)

This method determines the saturation solubility of the dye in a given buffer.

Materials:

-

This compound dye

-

Selected laboratory buffer (PBS, TBS, or Citrate)

-

Thermostatic shaker bath

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in the chosen buffer (e.g., 100 mg/L).

-

Create a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a standard calibration curve.[4]

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the buffer in a sealed container. This ensures that a saturated solution is formed.

-

Place the container in a thermostatic shaker bath at the desired temperature (e.g., 25°C or 37°C).

-

Allow the solution to equilibrate for 24-48 hours with continuous agitation.[4]

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the undissolved dye to settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any solid particles.[4]

-

Dilute the filtered, saturated solution with the buffer to a concentration that falls within the range of your calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration of the saturated solution.

-

Protocol 2: Assessment of this compound Stability

This protocol evaluates the stability of the dye in solution over time under specific conditions (e.g., temperature, light exposure).

Materials:

-

This compound dye

-

Selected laboratory buffer (PBS, TBS, or Citrate)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Incubators/chambers for controlled temperature and light exposure

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer at a known concentration.

-

Aliquot the solution into multiple sealed, transparent, and amber vials (for light-exposed and protected samples, respectively).

-

-

Incubation:

-

Place the vials in a controlled environment (e.g., incubator at 25°C). For photostability, a photostability chamber with a defined light source should be used.[5]

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours, and 7 days), remove a vial from each condition (light and dark).

-

Using UV-Vis Spectrophotometry: Measure the absorbance of the solution at the λmax. A decrease in absorbance over time indicates degradation.

-

Using HPLC: Inject the sample into an HPLC system. A decrease in the peak area of the parent dye and the appearance of new peaks indicate degradation and the formation of degradation products.[6][7] An exemplary HPLC method could involve a C18 column with a mobile phase of methanol (B129727) and water with 0.1% formic acid.[8]

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

If using HPLC, quantify the parent dye and any major degradation products.

-

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams have been generated using Graphviz.

Caption: Workflow for Determining Dye Solubility.

Caption: Workflow for Assessing Dye Stability.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. zhishangbio.com [zhishangbio.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]

- 6. jabsonline.org [jabsonline.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Properties of Basic Red 13 for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13, also known by its alternative names Astrazon Pink FG and C.I. 48015, is a cationic dye belonging to the methine class.[1][2][3] With the chemical formula C₂₂H₂₆Cl₂N₂ and a molecular weight of 389.36 g/mol , this pink, water-soluble powder has traditionally been used in the textile industry.[2][4] Its inherent fluorescent properties, described as a "fluorescence peachblossom," have garnered interest in its potential applications in biological research, particularly in the realm of fluorescence microscopy.[3] This technical guide provides a comprehensive overview of the known spectral properties of this compound and offers generalized experimental protocols for its use in cellular imaging.

Physicochemical and Spectral Properties

This compound is a cationic dye, a characteristic that suggests its potential to interact with negatively charged components within cells, such as nucleic acids and the inner mitochondrial membrane.[5][6] This property is the basis for its application as a fluorescent probe in microscopy.

Quantitative Data Summary

| Property | Value | Solvent/Conditions | Reference(s) |

| Chemical Formula | C₂₂H₂₆Cl₂N₂ | N/A | [3][7] |

| Molecular Weight | 389.36 g/mol | N/A | [3] |

| CAS Number | 3648-36-0 | N/A | [3][7] |

| Appearance | Pink/Gray powder | N/A | [3] |

| Solubility in Water | 14 g/L | Temperature has a small effect | [3] |

| Absorption Maximum (λmax) | ~530 nm | Ethanol | [5] |

| 522 nm | Water | [2] | |

| Molar Absorptivity (ε) | Data not available | ||

| Emission Maximum (λem) | Data not available | ||

| Fluorescence Quantum Yield (Φf) | Data not available |

Experimental Protocols

The following protocols are generalized starting points for utilizing this compound in fluorescence microscopy. Optimization for specific cell types, experimental conditions, and imaging systems is highly recommended.

I. Preparation of Stock Solution

-

Reagent Preparation : Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the dye powder in high-quality, sterile dimethyl sulfoxide (B87167) (DMSO) or sterile water.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

II. Live-Cell Staining and Imaging

This protocol is designed for imaging dynamic processes in living cells.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.

-

Complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).

-

This compound stock solution (1 mM).

-

Fluorescence microscope equipped with appropriate filter sets (e.g., a rhodamine or TRITC filter set) and a live-cell imaging chamber (maintaining 37°C and 5% CO₂).

Procedure:

-

Cell Culture : Culture cells to the desired confluency (typically 50-70%).

-

Staining Solution Preparation : On the day of the experiment, prepare a fresh working staining solution by diluting the 1 mM this compound stock solution into pre-warmed complete cell culture medium. A starting concentration range of 0.1-5 µM is recommended, but the optimal concentration should be determined empirically to minimize potential cytotoxicity.[6]

-

Staining :

-

Remove the existing culture medium from the cells.

-

Wash the cells once with pre-warmed culture medium.

-

Add the this compound working staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[5]

-

-

Washing :

-

Gently aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed complete culture medium to remove unbound dye.

-

-

Imaging :

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Immediately image the cells using a fluorescence microscope.

-

III. Fixed-Cell Staining

This protocol is for imaging cells that have been preserved.

Materials:

-

Cells cultured on glass coverslips.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).

-

This compound stock solution (1 mM).

-

Mounting medium.

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Cell Culture : Culture cells on sterile glass coverslips to the desired confluency.

-

Fixation :

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Add the fixative solution and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (if targeting intracellular structures):

-

Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.[5]

-

-

Staining :

-

Prepare a working staining solution by diluting the 1 mM this compound stock solution in PBS to a final concentration of 1-10 µM (optimization is required).[5]

-

Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

-

Washing :

-

Wash the cells three times with PBS for 5 minutes each to remove excess dye.

-

-

Mounting and Imaging :

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the stained cells using a fluorescence microscope.

-

Visualizations

Principle of Cationic Dye-Based Mitochondrial Staining

The positive charge of cationic dyes like this compound facilitates their accumulation in the mitochondrial matrix, which has a significant negative membrane potential. This principle is the basis for their use as mitochondrial stains.

Caption: Hypothetical mechanism of this compound accumulation in mitochondria.

General Experimental Workflow for Live-Cell Imaging

The following diagram outlines the key steps for a typical live-cell imaging experiment using this compound.

Caption: Workflow for live-cell staining with this compound.

Conclusion

This compound presents an intriguing option as a fluorescent probe for cellular imaging due to its cationic nature and inherent fluorescence. While comprehensive spectral data, particularly molar absorptivity and quantum yield, remain to be fully characterized in the scientific literature, the information and generalized protocols provided in this guide offer a solid foundation for researchers to begin exploring its potential in fluorescence microscopy. As with any fluorescent probe, empirical optimization of staining conditions and imaging parameters will be crucial for achieving high-quality, reproducible results. Further research is warranted to fully elucidate the spectral properties of this compound and to explore its utility in more advanced imaging applications and for studying specific cellular signaling pathways.

References

A Comprehensive Technical Guide to the Safe Laboratory Handling of Basic Red 13

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and technical data required for the proper handling of Basic Red 13 (CAS No. 3648-36-0) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and regulatory compliance.

Chemical Identification and Properties

This compound, also known as C.I. 48015, is a cationic methine dye.[1] It is commonly used in textiles, paper, and for biological staining purposes.[2] It appears as a pink or gray powder and is soluble in water.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3648-36-0 | [1][4][5] |

| Molecular Formula | C₂₂H₂₆Cl₂N₂ | [1][4] |

| Molecular Weight | 389.36 g/mol | [1][4] |

| Appearance | Pink to Gray Powder | [1][3][4] |

| Water Solubility | 10-14 g/L | [1][3] |

| Synonyms | C.I. This compound, C.I. 48015, Astrazon Pink FG, Cationic Pink FG |[1][2][3][5] |

Hazard Identification and Toxicology

This compound presents several health hazards that necessitate careful handling. Like many synthetic dyes, it may pose environmental and health concerns.[2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 2: Summary of Health Hazards

| Hazard Type | Description | Source(s) |

|---|---|---|

| Oral Toxicity | Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [4] |

| Inhalation Toxicity | May cause irritation of the respiratory tract. | [4] |

| Skin Irritation | Prolonged or repeated contact may cause skin irritation. | [4] |

| Eye Irritation | Dust may cause irritation and inflammation. | [4] |

| Chronic Effects | Possible risks of irreversible effects. |[4] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks. Engineering controls, such as working in a designated chemical fume hood, should be the primary method of exposure control.[4]

Experimental Protocol for General Handling:

-

Preparation: Before handling, ensure all necessary Personal Protective Equipment (PPE) is worn correctly. Prepare the work area within a chemical fume hood to ensure adequate ventilation.[4]

-

Weighing and Transfer: To minimize dust generation, handle the powdered dye carefully.[4] If possible, use a dispensing enclosure or glove box. Avoid dry sweeping of any spills.

-

Solution Preparation: When dissolving the dye, add the powder slowly to the solvent (e.g., water) to prevent splashing.

-

Post-Handling: After use, ensure containers are tightly sealed.[9] Decontaminate the work surface and wash hands thoroughly with soap and water.[4]

Storage Procedures:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[9]

-

Segregate from incompatible materials such as strong oxidizing agents.[10]

-

Do not store on high shelves, especially liquids or corrosives, and never above eye level.[10]

-

Ensure chemicals are not stored near heat sources or in direct sunlight.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the user and the chemical.[4]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment | Standard | Source(s) |

|---|---|---|---|

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses. | EN 166 (EU) or NIOSH (US) | [4][11] |

| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or neoprene). | - | [4][11] |

| Body Protection | Laboratory coat or appropriate protective clothing. | - | [4] |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated. | NIOSH (US) |[4][11] |

First Aid Procedures

In the event of exposure, immediate first aid is critical. Always have access to a safety shower and eye-wash station.[4]

Experimental Protocol for First Aid Response:

-

General Advice: If any symptoms of exposure develop or persist, seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Get medical aid immediately.[4]

-

Skin Contact: Remove contaminated clothing. Flush the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[4]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water to dilute the substance. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical help.[4]

Spill and Waste Disposal Procedures

Spills should be cleaned up immediately while observing all safety precautions. Waste must be handled in accordance with all local, state, and federal regulations.[4][12]

Experimental Protocol for Spill Cleanup:

-

Evacuate: Evacuate non-essential personnel from the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, vacuum or carefully sweep up the spilled material.[4] Avoid generating dust.[4] Do not use dry sweeping.

-

Collect: Place the collected material into a suitable, sealed, and properly labeled container for disposal.[4]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal:

-

Collect all waste material (including contaminated PPE and cleaning materials) in a designated, labeled, and sealed container.

-

Dispose of the chemical waste through a licensed professional waste disposal service.[13] Do not pour down the drain.[13]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS 3648-36-0: this compound | CymitQuimica [cymitquimica.com]

- 3. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. This compound | C22H26Cl2N2 | CID 6433371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 11. benchchem.com [benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chemicalbook.com [chemicalbook.com]

Basic Red 13: A Review of its Applications in Biological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13, also known by its Colour Index name C.I. 48015 and various trade names such as Astrazon Pink FG, is a cationic dye belonging to the methine class.[1][2] With the chemical formula C₂₂H₂₆Cl₂N₂ and a molecular weight of 389.36 g/mol , it presents as a gray powder that dissolves in water to form a pink solution.[1][3] While primarily utilized in the textile industry for dyeing acrylic fibers, this compound is also cited for its use in biological staining.[3] This guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, and discusses the current landscape of its application in biological research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The dye is sparingly soluble in water, with a reported solubility of 10-14 g/L, and this solubility is not significantly affected by temperature.[1] It appears as a pink color in aqueous solutions, turns yellow in sulfuric acid, and becomes a diluted red-orange upon further dilution.[1]

| Property | Value | References |

| C.I. Name | This compound, 48015 | [1] |

| CAS Number | 3648-36-0 | [1][3] |

| Chemical Formula | C₂₂H₂₆Cl₂N₂ | [1][3] |

| Molecular Weight | 389.36 g/mol | [1][3] |

| Appearance | Gray powder | [1] |

| Color in Water | Pink | [1] |

| Solubility in Water | 10-14 g/L | [1] |

| Synonyms | Astrazon Pink FG, Cationic Pink FG, 2-[p-[(2-Chloroethyl)methylamino]styryl]-1,3,3-trimethyl-3H-indolium chloride | [1][3] |

| Molecular Structure | Methine class | [1] |

Applications in Biological Research

Despite being mentioned as a biological stain in commercial and safety data sheets, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of specific applications and detailed protocols for the use of this compound in biological research. While its cationic nature suggests a potential for binding to negatively charged molecules within cells, such as nucleic acids, its actual use as a cellular or tissue stain is not well-documented in academic publications.

General Staining Workflow

In the absence of specific protocols for this compound, a general workflow for histological staining is provided below. This diagram illustrates the typical steps involved in preparing a tissue sample for microscopic examination.

Toxicology

Due to the limited availability of toxicological data for this compound, this section will discuss the toxicology of a similarly named but structurally distinct compound, Disperse Red 13 (C.I. 11115, CAS 3180-81-2) . It is crucial to note that Disperse Red 13 is an azo dye, not a methine dye, and therefore the toxicological properties may differ significantly.

Studies on Disperse Red 13 have indicated potential mutagenic and cytotoxic effects. Research has shown that Disperse Red 13 can induce chromosomal damage in human lymphocytes and has shown mutagenic activity in the Salmonella/microsome assay. Furthermore, it has been demonstrated to decrease mitochondrial activity in HepG2 cells.

It is imperative that researchers exercise caution and consult the specific Safety Data Sheet (SDS) for this compound (C.I. 48015) before use and handle it in accordance with good laboratory practices.

Conclusion

This compound is a methine dye with well-documented applications in the textile industry. While it is often listed as a biological stain, there is a significant lack of published scientific literature detailing its use in biological research. This guide has summarized the available chemical and physical data for this compound. The absence of established protocols and experimental data in biological systems suggests that its application in this field is not widespread or well-established. Researchers interested in the potential use of this compound as a biological stain would need to undertake foundational research to determine its staining properties, specificity, and potential toxicity in various biological models. Future studies would be necessary to establish protocols for its use and to understand its mechanism of action at a cellular level.

References

A Technical Guide to the Potential Cytotoxicity of Basic Red 13 in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13 is a cationic azo dye that sees application in various fields, including textiles and potentially as a fluorescent probe in biological research. In live-cell imaging, the introduction of any exogenous agent, such as a fluorescent dye, carries the risk of inducing cytotoxicity, which can alter normal cellular physiology and lead to experimental artifacts or complete cell death. The cytotoxicity of azo dyes, as a class of compounds, is a known concern, as their metabolism can lead to the formation of potentially harmful aromatic amines. Furthermore, the illumination of fluorescent dyes during imaging can induce phototoxicity, exacerbating cytotoxic effects.

This technical guide provides an in-depth overview of the potential cytotoxicity of this compound, with a focus on its implications for live-cell imaging. Due to the limited specific toxicological data available for this compound, this guide draws upon data from the structurally related azo dye, Disperse Red 13, and general principles of dye-induced cytotoxicity. We will explore the potential mechanisms of toxicity, present available quantitative data, provide detailed experimental protocols for assessing cytotoxicity, and visualize key pathways and workflows.

Potential Mechanisms of this compound Cytotoxicity

The cytotoxic effects of azo dyes like this compound can be multifaceted, impacting several critical cellular processes. The primary mechanisms of concern are detailed below.

Induction of Apoptosis and Necrosis

Cell death is broadly categorized into two main types: apoptosis and necrosis.[1] Apoptosis is a form of programmed cell death characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response.[2] In contrast, necrosis is a form of uncontrolled cell death resulting from acute cellular injury, characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which triggers inflammation.[3] Some toxic compounds can induce a regulated form of necrosis, termed necroptosis.[2] Azo dyes have been shown to induce both apoptosis and necrosis, and it is crucial to distinguish between these pathways to understand the cytotoxic mechanism of this compound.[1][4]

DNA Damage

A significant concern with azo compounds is their potential to cause genotoxicity. The metabolic byproducts of some azo dyes can interact with DNA, leading to mutations, DNA strand breaks, and chromosomal aberrations.[5] The mutagenic potential of Disperse Red 13 and its degradation products has been demonstrated, suggesting that this compound may also pose a risk of DNA damage.[6]

Generation of Reactive Oxygen Species (ROS)

The excitation of fluorescent molecules during live-cell imaging can lead to the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and nucleic acids.[7] This can disrupt normal cellular function and trigger cell death pathways.

Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and are also key regulators of cell death pathways.[8] Some dyes can accumulate in the mitochondria and disrupt their function by interfering with the electron transport chain, leading to a decrease in ATP production and the release of pro-apoptotic factors.[9][10] Studies on the related Disperse Red 13 have shown that it can reduce mitochondrial activity in a time- and concentration-dependent manner.[11][12]

Quantitative Cytotoxicity Data

| Cell Line | Culture Condition | Exposure Time | Concentration | Effect | Reference |

| HepG2 | Monolayer | 24, 48, and 72 hours | Not specified | Decreased mitochondrial activity | [11][12] |

| HepG2 | 3D Culture | 24, 48, and 72 hours | Not specified | Decreased mitochondrial activity | [11][12] |

| HepG2 | Monolayer | 72 hours | Not specified | Diminished dehydrogenase activity | [11][12] |

| HepG2 | 3D Culture | 72 hours | Not specified | Diminished dehydrogenase activity | [11][12] |

Experimental Protocols for Cytotoxicity Assessment

To evaluate the potential cytotoxicity of this compound in your specific experimental system, a panel of assays should be employed. Below are detailed protocols for key cytotoxicity assays.

Live/Dead Viability/Cytotoxicity Assay

This assay distinguishes between live and dead cells based on plasma membrane integrity and intracellular esterase activity.[13][14]

-

Principle: Live cells are identified by the conversion of non-fluorescent, cell-permeant calcein (B42510) AM to green-fluorescent calcein by intracellular esterases. Dead cells, which have compromised plasma membranes, are identified by the entry of the red-fluorescent, membrane-impermeant DNA dye, ethidium (B1194527) homodimer-1 (EthD-1).[15]

-

Materials:

-

LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific) containing calcein AM and EthD-1.

-

Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Cells cultured in an appropriate medium.

-

Fluorescence microscope with filters for FITC (for calcein) and RFP (for EthD-1).[13]

-

-

Protocol:

-

Culture cells on a suitable vessel for microscopy (e.g., 96-well plate, chamber slide).

-

Prepare a 2X working solution of the dyes in DPBS. For example, add 10 µL of 2 mM EthD-1 and 5 µL of 4 mM calcein AM to 10 mL of DPBS.

-

Remove the culture medium from the cells.

-

Add an equal volume of the 2X dye solution to the cells.

-

Incubate for 30-45 minutes at room temperature, protected from light.[16]

-

Image the cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

-

Quantify the percentage of live and dead cells by counting the number of green and red fluorescent cells, respectively.

-

MTT Assay (Mitochondrial Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

MTT solution (5 mg/mL in PBS).

-

Cell culture medium.

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

96-well plate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired exposure time. Include untreated control wells.

-

Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

This assay measures the activity of LDH released from damaged cells.

-

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16] The amount of LDH in the medium is proportional to the number of dead or damaged cells.

-

Materials:

-

LDH cytotoxicity assay kit (e.g., from Promega, Roche).

-

96-well plate.

-

Microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

After treatment, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release samples.

-

Apoptosis Assay (Annexin V/Propidium Iodide)

This flow cytometry-based assay differentiates between apoptotic, necrotic, and live cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label apoptotic cells. Propidium iodide (PI) is a membrane-impermeant DNA dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells.

-

Materials:

-

Annexin V-FITC/PI apoptosis detection kit.

-

Binding buffer.

-

Flow cytometer.

-

-

Protocol:

-

Treat cells with this compound.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

-

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular production of ROS.

-

Principle: Cell-permeant dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (CM-H2DCFDA) are non-fluorescent until they are oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Materials:

-

CM-H2DCFDA or other suitable ROS-sensitive dye.

-

Cell culture medium.

-

Fluorescence microscope or flow cytometer.

-

-

Protocol:

-

Load cells with the ROS-sensitive dye according to the manufacturer's instructions (e.g., 5-10 µM for 30 minutes at 37°C).

-

Wash the cells to remove excess dye.

-

Treat the cells with this compound.

-

Measure the increase in fluorescence over time using a fluorescence microscope or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

-

Visualizations of Key Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for assessing the cytotoxicity of a test compound.

Signaling Pathways of Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis converge on executioner caspases.

Mitochondrial Dysfunction and ROS Production

Caption: Potential mechanisms of this compound-induced mitochondrial dysfunction.

Types of Cell Death

Caption: The relationship between different forms of cell death.

Conclusion

The use of this compound in live-cell imaging necessitates a thorough evaluation of its potential cytotoxic effects to ensure the validity of experimental results. While direct toxicological data for this compound is scarce, information from related azo dyes, such as Disperse Red 13, suggests that it may induce cytotoxicity through various mechanisms, including the induction of apoptosis and necrosis, DNA damage, generation of reactive oxygen species, and mitochondrial dysfunction. Researchers are strongly encouraged to perform a panel of cytotoxicity assays, such as the Live/Dead, MTT, LDH, and apoptosis assays, to determine the optimal, non-toxic concentration of this compound for their specific cell type and experimental conditions. By carefully characterizing the cytotoxic profile of this compound, scientists can minimize experimental artifacts and generate reliable and reproducible data in live-cell imaging studies.

References

- 1. Apoptosis and necrosis. Basic types and mechanisms of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]

- 3. Necrosis Pathology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrion - Wikipedia [en.wikipedia.org]

- 9. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of organic synthetic food colours on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]

- 15. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]

- 16. pubs.aip.org [pubs.aip.org]

Understanding the Fluorescent Properties of Basic Red 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13, also known by synonyms such as C.I. 48015 and Astrazon Pink FG, is a cationic dye belonging to the methine class.[1] Chemically, it is identified as 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride.[2] While extensively used in the textile industry for dyeing acrylic fibers, its application in biomedical research, particularly in fluorescence-based assays and imaging, is not well-documented in publicly available literature. This guide aims to consolidate the known information regarding the fluorescent properties of this compound, provide general experimental frameworks, and highlight areas where further research is needed to fully characterize its potential as a fluorescent probe.

Physicochemical and Fluorescent Properties

This compound is a gray powder that is soluble in water, forming a pink solution.[1][3] Its chemical structure features an extended π-conjugated system, which is responsible for its color and fluorescent properties. The fluorescence of similar dyes is often attributed to processes like intramolecular charge transfer (ICT). The dye's cationic nature suggests it may interact with negatively charged biological structures, such as nucleic acids or certain membrane components.

Quantitative Fluorescent Data

Comprehensive photophysical data for this compound is notably scarce in scientific literature. The following table summarizes the available information. For context, data for other red-emitting fluorescent dyes are often well-characterized, and the absence of such data for this compound is a significant knowledge gap.

| Property | This compound | Notes |

| Chemical Formula | C₂₂H₂₆Cl₂N₂ | |

| Molecular Weight | 389.36 g/mol | [1] |

| CAS Number | 3648-36-0 | [1] |

| Absorption Maximum (λabs) | ~503 nm | While one source indicates a peak at 206 nm, this is likely not the main absorption band in the visible spectrum. |

| Emission Maximum (λem) | Data not available | The emission is qualitatively described as "peachblossom" or "fluorescent pink" on acrylic fibers.[1][3] |

| Molar Absorptivity (ε) | Data not available | |

| Fluorescence Quantum Yield (Φf) | Data not available | |

| Fluorescence Lifetime (τ) | Data not available |

Experimental Protocols

Due to the lack of specific protocols for the use of this compound in a research context, the following are generalized methodologies for characterizing the photophysical properties of a fluorescent dye and for its potential application in cell staining. These should be adapted and optimized for this compound.

Photophysical Characterization

A general workflow for characterizing the fluorescent properties of a compound like this compound is depicted below.

Caption: Workflow for Photophysical Characterization.

1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λabs).

-

Protocol:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol (B129727) or DMSO).

-

Create a series of dilutions in the solvent of interest to an absorbance range of 0.01-0.1.

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

-

Identify the wavelength of maximum absorbance.

-

2. Fluorescence Spectroscopy

-

Objective: To determine the emission spectrum and the wavelength of maximum emission (λem).

-

Protocol:

-

Using the same dilute solutions from the absorption measurements, excite the sample at its λabs.

-

Record the emission spectrum using a fluorometer, scanning at wavelengths longer than the excitation wavelength.

-

Identify the wavelength of maximum emission.

-

3. Fluorescence Quantum Yield (Φf) Determination

-

Objective: To measure the efficiency of photon emission.

-

Protocol (Relative Method):

-